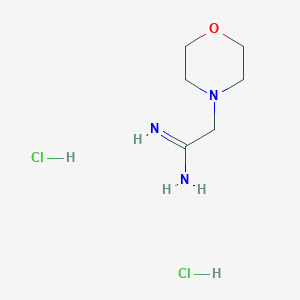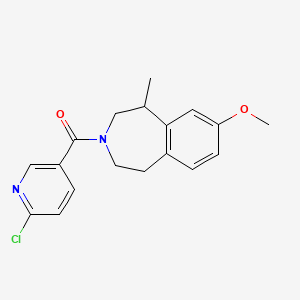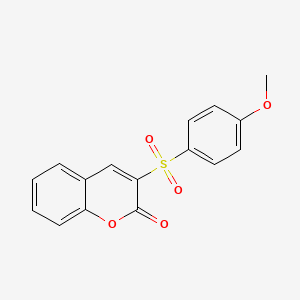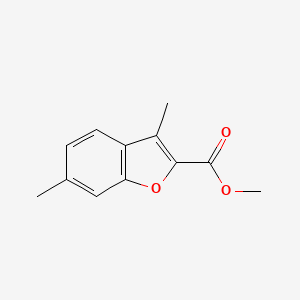![molecular formula C14H15ClN2O2 B2672992 2-[1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 926265-54-5](/img/structure/B2672992.png)
2-[1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Molecular Structure Analysis
The molecular structure of “2-[1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid” is complex, involving multiple rings and functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid” are not well-documented .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A series of 1,3,5-triaryl-2-pyrazolines, which includes compounds similar to 2-[1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid, has been synthesized and characterized. These compounds possess fluorescent properties in the blue region of the visible spectrum under UV radiation. Their fluorescent behavior was studied using UV-Vis and emission spectroscopy at room temperature, highlighting potential applications in materials science and molecular imaging (Hasan et al., 2011).
Molecular and Crystal Structures
The molecular and crystal structures of pyrazole derivatives, closely related to the compound , have been determined through x-ray analysis. This study revealed insights into the conformational isomerism of these compounds and their interactions in the structures, mainly through weak CH...N interactions. Such structural studies are vital for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Foces-Foces et al., 1996).
Antitumor Activity
A novel study on silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands, including compounds structurally similar to 2-[1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid, demonstrated significant in vitro antitumor activity. These complexes were more effective than cisplatin in human cancer cell lines, especially against small-cell lung carcinoma (SCLC) cells, indicating potential applications in chemotherapeutic treatments (Pellei et al., 2023).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[1-(3-chloro-4-methylphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-8-4-5-11(6-13(8)15)17-10(3)12(7-14(18)19)9(2)16-17/h4-6H,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPVEEYVOYVYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)CC(=O)O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-fluorophenyl)-2-(5-(4-fluorophenyl)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2672909.png)
![N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2672912.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2672913.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2672915.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B2672916.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2672922.png)


![4-Amino-2-[(propan-2-yloxy)methyl]phenol](/img/structure/B2672926.png)

![N-{[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}prop-2-enamide](/img/structure/B2672931.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2672932.png)